molecular formula C12H12N2O2 B1315889 Methyl 3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate CAS No. 107474-63-5

Methyl 3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate

Cat. No. B1315889
Key on ui cas rn: 107474-63-5
M. Wt: 216.24 g/mol
InChI Key: BAKRAJSNHPLWEL-UHFFFAOYSA-N
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Patent
US08461117B2

Procedure details

1.5 grams (3.77 mMoles) of Fmoc-citruline were dissolved in 3 mL of DMF in a round bottom flask to which was added 0.87 grams (4.5 mMoles) of EDC, 0.61 grams (4.5 mMoles) of HOBt. 6 mL of DCM were then added followed by the addition 0.88 grams (4.5 mMoles) of t-butyl-4-aminobenzoate and a catalytic amount of copper chloride. The reaction mixture was allowed to stir overnight The solvents were evaporated and the crude product purified over silica gel with 5 to 10% MeOH in DCM to give 2 grams of 4 in 92% yield. M+1=574
Name
Quantity
0.87 g
Type
reactant
Reaction Step One
Name
Quantity
0.61 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step Two
Quantity
0.88 g
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Name
Yield
92%

Identifiers

REACTION_CXSMILES
[CH2:1](Cl)[CH2:2]Cl.[CH:5]1[CH:6]=[CH:7][C:8]2[N:13](O)N=N[C:9]=2[CH:10]=1.C(Cl)Cl.[C:18]([O:22][C:23](=[O:31])[C:24]1[CH:29]=CC(N)=CC=1)(C)(C)C.C[N:33](C=O)C>[Cu](Cl)Cl>[CH2:1]1[C:9]2=[C:10]3[C:5](=[CH:6][CH:7]=[C:8]2[NH:13][CH2:2]1)[NH:33][C:24]([C:23]([O:22][CH3:18])=[O:31])=[CH:29]3

Inputs

Step One
Name
Quantity
0.87 g
Type
reactant
Smiles
C(CCl)Cl
Name
Quantity
0.61 g
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Step Two
Name
Quantity
6 mL
Type
reactant
Smiles
C(Cl)Cl
Step Three
Name
Quantity
0.88 g
Type
reactant
Smiles
C(C)(C)(C)OC(C1=CC=C(C=C1)N)=O
Step Four
Name
Quantity
3 mL
Type
reactant
Smiles
CN(C)C=O
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cu](Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
to stir overnight The solvents
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were evaporated
CUSTOM
Type
CUSTOM
Details
the crude product purified over silica gel with 5 to 10% MeOH in DCM

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1CNC=2C1=C1C=C(NC1=CC2)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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